ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to a thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Thiazine Ring: The initial step involves the synthesis of the thiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with Benzoate Ester: The thiazine derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
Ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate exerts its effects involves interaction with specific molecular targets. The thiazine ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate can be compared with other thiazine derivatives:
Similar Compounds: Thiazine derivatives such as 2-aminothiazine, 4-oxo-5,6-dihydrothiazine.
Uniqueness: The presence of the benzoate ester and the specific substitution pattern on the thiazine ring make this compound unique. It offers distinct chemical and biological properties compared to other thiazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-21(28)15-6-9-16(10-7-15)23-20(27)18-12-19(26)25-22(30-18)24-17-8-5-13(2)14(3)11-17/h5-11,18H,4,12H2,1-3H3,(H,23,27)(H,24,25,26) |
InChI Key |
LIMSSFOFKIBEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC(=C(C=C3)C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.